molecular formula C8H8F2O2S B15336384 1-(Difluoromethyl)-3-(methylsulfonyl)benzene

1-(Difluoromethyl)-3-(methylsulfonyl)benzene

Cat. No.: B15336384
M. Wt: 206.21 g/mol
InChI Key: LWBPVGXABVWADY-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-(methylsulfonyl)benzene is an organic compound characterized by the presence of a difluoromethyl group and a methylsulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)-3-(methylsulfonyl)benzene can be achieved through several methods. One common approach involves the nucleophilic substitution of aryl and alkyl thiocyanates with difluoromethyl sulfonyl benzene under transition metal-free conditions . This method allows for the late-stage introduction of the difluoromethyl group, making it a versatile strategy for the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3-(methylsulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene compounds, depending on the specific reaction and reagents used.

Scientific Research Applications

1-(Difluoromethyl)-3-(methylsulfonyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-(methylsulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the methylsulfonyl group can influence its solubility and metabolic stability. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Difluoro-2-methyl-5-(methylsulfonyl)benzene
  • (Benzenesulfonyl)difluoromethyl thioethers
  • Trifluoromethyl-containing compounds

Uniqueness

1-(Difluoromethyl)-3-(methylsulfonyl)benzene is unique due to the presence of both the difluoromethyl and methylsulfonyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .

Properties

Molecular Formula

C8H8F2O2S

Molecular Weight

206.21 g/mol

IUPAC Name

1-(difluoromethyl)-3-methylsulfonylbenzene

InChI

InChI=1S/C8H8F2O2S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5,8H,1H3

InChI Key

LWBPVGXABVWADY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(F)F

Origin of Product

United States

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